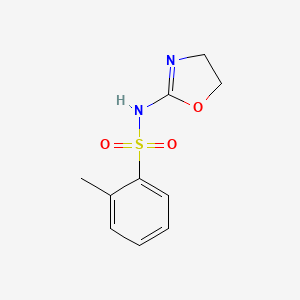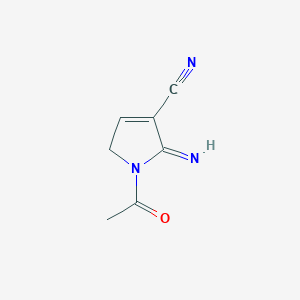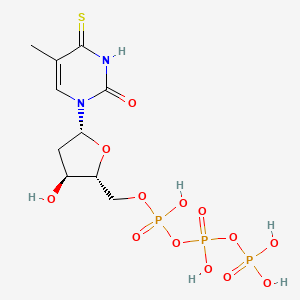
4-Thiothymidine 5'-(tetrahydrogen triphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is a modified nucleotide that incorporates into DNA during replication. It is a derivative of thymidine, where the oxygen atom at the 4th position of the thymine base is replaced by a sulfur atom. This compound is used extensively in biomedical research, particularly in studies related to DNA replication, repair mechanisms, and mutagenesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) typically involves the phosphorylation of 4-thiothymidine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .
化学反応の分析
Types of Reactions
4-Thiothymidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted thiothymidine derivatives.
Hydrolysis: Monophosphate and diphosphate derivatives.
科学的研究の応用
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tool for studying nucleotide analogs and their interactions with enzymes.
Biology: It is used to investigate DNA replication and repair mechanisms.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
作用機序
The mechanism of action of 4-Thiothymidine 5’-(tetrahydrogen triphosphate) involves its incorporation into DNA during replication. The sulfur atom at the 4th position of the thymine base alters the DNA structure, affecting the activity of DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Thymidine 5’-(tetrahydrogen triphosphate): The parent compound without the sulfur modification.
2’-Deoxycytidine 5’-(tetrahydrogen triphosphate): Another nucleotide analog used in DNA synthesis studies.
Uniqueness
4-Thiothymidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with enzymes, making it a valuable tool in research.
特性
分子式 |
C10H17N2O13P3S |
|---|---|
分子量 |
498.24 g/mol |
IUPAC名 |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O13P3S/c1-5-3-12(10(14)11-9(5)29)8-2-6(13)7(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h3,6-8,13H,2,4H2,1H3,(H,18,19)(H,20,21)(H,11,14,29)(H2,15,16,17)/t6-,7+,8+/m0/s1 |
InChIキー |
LZAPTRCZOHFNTH-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
正規SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




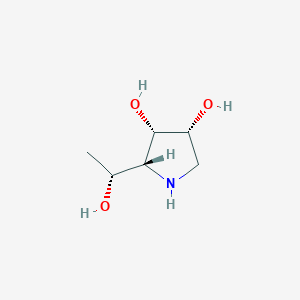

![4-Hydroxy-2-(methylthio)benzo[d]oxazole](/img/structure/B12854476.png)
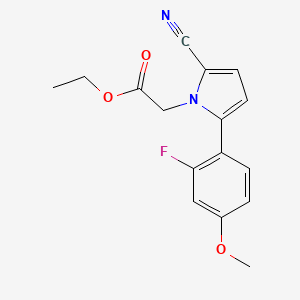
![4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12854486.png)
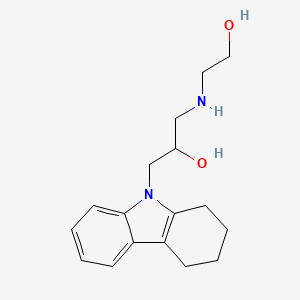
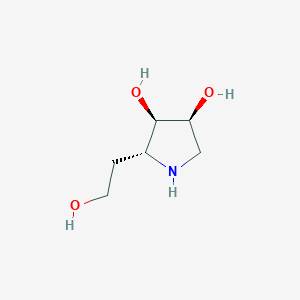
![[(6R)-6-acetamido-2,5-dioxo-7-sulfanylheptyl] acetate](/img/structure/B12854495.png)

